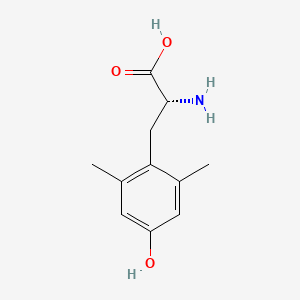

2,6-Dimethyl-D-tyrosine

Vue d'ensemble

Description

2,6-Dimethyl-D-tyrosine is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

2,6-Dimethyl-D-tyrosine is a derivative of the amino acid tyrosine . It primarily targets opioid peptides, enhancing their receptor affinity, functional biological activity, and analgesic effects in the body .

Mode of Action

The interaction of this compound with its targets involves the enhancement of the affinity of opioid peptides for their receptors . This increased affinity results in an amplification of the functional biological activity of these peptides, leading to enhanced analgesic effects .

Biochemical Pathways

This compound affects the biochemical pathways associated with opioid peptides . These peptides play a crucial role in pain perception and analgesia. By enhancing the receptor affinity of these peptides, this compound influences the downstream effects of these pathways, leading to increased analgesia .

Pharmacokinetics

It is known that the compound is metabolically stable, suggesting that it may have a favorable pharmacokinetic profile after systemic administration .

Result of Action

The primary molecular and cellular effect of this compound’s action is the enhancement of the analgesic effects of opioid peptides . This is achieved through the compound’s ability to increase the receptor affinity of these peptides, leading to an amplification of their functional biological activity .

Analyse Biochimique

Biochemical Properties

2,6-Dimethyl-D-tyrosine is known to enhance the receptor affinity, functional biological activity, and analgesic effect of opioid peptides . It interacts with opioid peptides, which are biomolecules involved in pain regulation . The nature of these interactions involves the enhancement of the peptides’ affinity for their receptors, thereby increasing their biological activity .

Cellular Effects

In cellular processes, this compound has been found to play a role in mitigating the effects of oxidative stress . It contributes to microspore embryogenesis, where it helps to reduce oxidative stress and increase microspore viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with opioid peptides. It enhances the peptides’ receptor affinity, leading to increased biological activity and analgesic effect . This suggests that this compound may exert its effects at the molecular level through binding interactions with these peptides, potentially influencing their activity .

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. It is synthesized from tyrosine, suggesting that it may be involved in the metabolic pathways of this amino acid .

Activité Biologique

2,6-Dimethyl-D-tyrosine (Dmt) is a significant derivative of the amino acid tyrosine, noted for its enhanced biological activity, particularly in relation to opioid peptides. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.242 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 412.8 ± 45.0 °C |

| Flash Point | 203.4 ± 28.7 °C |

This compound is characterized by two methyl groups on the aromatic ring of the tyrosine structure, which enhances its receptor affinity and functional bioactivity .

Target Interaction

this compound primarily interacts with opioid receptors, enhancing the affinity of opioid peptides for these receptors. This interaction leads to increased analgesic effects, making it a compound of interest in pain management therapies .

Biochemical Pathways

The compound influences biochemical pathways associated with opioid signaling and has been shown to mitigate oxidative stress in cellular environments. This property adds to its potential therapeutic benefits, particularly in conditions where oxidative damage is prevalent.

Pharmacokinetics

This compound exhibits metabolic stability, suggesting that it maintains its structure and activity upon systemic administration. This stability is crucial for its effectiveness as a therapeutic agent.

Case Studies and Experimental Data

-

Analgesic Effectiveness

Studies indicate that Dmt enhances the analgesic properties of opioid peptides significantly. For instance, in a calcium mobilization assay on CHO cells expressing the NOP receptor, Dmt derivatives demonstrated full agonist behavior with notable potency profiles . -

Oxidative Stress Mitigation

Research has shown that Dmt can reduce oxidative stress markers in cellular models, suggesting potential applications in neuroprotection and other oxidative stress-related disorders. -

Receptor Affinity Studies

A systematic investigation into the structure-activity relationship of Dmt derivatives revealed that modifications at specific positions on the aromatic ring can lead to variations in receptor affinity and bioactivity .

Applications De Recherche Scientifique

Protein Modification

Chemical Modification of Tyrosine Residues

DMT is utilized in the selective modification of tyrosine residues in proteins. Its unique structure allows it to act as a substrate in various enzymatic reactions, enhancing the stability and functionality of proteins. Research has demonstrated that DMT can be incorporated into proteins to improve their properties for therapeutic applications. For instance, the introduction of DMT into antibody-drug conjugates has shown promising results in enhancing antitumor efficacy while maintaining the antibody's recognition ability .

Catalytic Approaches

Recent advancements have employed catalytic methods to modify tyrosine residues using DMT. These methods include radical-mediated reactions that enable site-specific modifications, which are critical for developing targeted therapies and biomaterials . The use of DMT in such catalytic systems allows for better spatial control and specificity in protein engineering.

Neuropharmacology

Opioid Receptor Modulation

DMT has been incorporated into peptide derivatives to enhance their binding affinity to opioid receptors. Studies indicate that substituting conventional tyrosine with DMT significantly increases the potency of opioid agonists and antagonists . For example, multivalent ligands featuring DMT have demonstrated improved analgesic properties without the typical side effects associated with opioid medications, such as tolerance and dependence .

Mechanism of Action

The incorporation of DMT into peptide structures not only improves receptor affinity but also stabilizes the peptides against enzymatic degradation. This stability is crucial for developing effective analgesics that can cross the blood-brain barrier and exert their effects without adverse reactions . Research has shown that DMT-modified peptides exhibit prolonged half-lives in plasma, making them suitable candidates for clinical applications.

Therapeutic Development

Alzheimer’s Disease Research

In studies related to Alzheimer’s disease (AD), DMT has been used to modify amyloid-beta peptides. The introduction of DMT at specific positions (e.g., Tyr10) has been shown to influence the aggregation properties of these peptides, potentially reducing their neurotoxicity . This modification helps elucidate the molecular mechanisms underlying AD and offers insights into developing therapeutic strategies aimed at preventing amyloid aggregation.

Peptide Drug Design

The structural optimization of peptide drugs often involves incorporating DMT to enhance bioactivity and metabolic stability. For example, bifunctional peptides designed with DMT have shown significant antinociceptive efficacy in vivo, highlighting its potential as a scaffold for novel analgesics . The ability to modify peptide structures with DMT presents a strategic avenue for drug design, particularly in creating dual-action compounds that target multiple pathways.

Analyse Des Réactions Chimiques

Table 1: Synthetic Routes to D-Dmt Derivatives

Key observations:

-

Stereochemical retention is achieved using chiral auxiliaries or asymmetric hydrogenation strategies .

-

Microwave-assisted Negishi coupling reduces reaction times (2 hours vs. traditional 24+ hours) while maintaining yields >50% .

Reactivity of the Aromatic Ring

The 2,6-dimethyl substitution significantly alters the phenolic ring’s electronic properties:

Table 2: Electronic and Steric Effects

| Property | Tyrosine | 2,6-Dimethyl-D-Tyrosine | Impact on Reactivity |

|---|---|---|---|

| pKₐ (phenolic –OH) | ~10.1 | ~12.3 | Reduced acidity; lower nucleophilicity |

| Steric bulk (ų) | 0 | 14.5 | Hinders electrophilic substitution |

| Resonance stabilization | Moderate | Enhanced | Stabilizes charge in intermediates |

-

Electrophilic substitution : Methyl groups direct incoming electrophiles to the 4-position , but steric hindrance reduces reactivity .

-

Oxidative reactions : Hydrogen peroxide oxidation of the aniline derivative generates nitrotyrosine analogs, though yields are substrate-dependent .

Table 3: Peptide Coupling Reactions

| Peptide Sequence | Coupling Reagent | Solvent | Yield (%) | Application |

|---|---|---|---|---|

| [D-Dmt¹]-DALDA | HATU/DIPEA | DCM | 91 | μ-opioid receptor agonist |

| [D-Dmt¹]-Endomorphin-2 | HBTU/HOBt | DMF | 85 | Analgesic activity |

| [D-Dmt¹]-THQ scaffold | PyBOP | CH₃CN | 78 | Neuroprotective agents |

-

Key advantage : D-Dmt’s methyl groups improve hydrophobicity and membrane permeability in peptide-drug conjugates .

Stability and Degradation Pathways

-

Thermal stability : Decomposition occurs above 200°C, with a boiling point of 412.8°C .

-

Photostability : No significant degradation under UV light (λ = 254 nm) over 24 hours .

-

Acid/Base sensitivity : Stable under mild acidic conditions (pH 4–6) but undergoes demethylation in strong acids (e.g., HCl, 6N) .

Table 4: Reactivity Trends in Modified Tyrosines

| Derivative | Electrophilic Substitution Rate | pKₐ (phenolic –OH) | Functionalization Ease |

|---|---|---|---|

| Tyrosine | High | 10.1 | High |

| This compound | Low | 12.3 | Moderate |

| 3-Nitrotyrosine | Very low | 7.0 | Low |

| 2,6-Dichlorotyrosine | Moderate | 8.9 | High |

Propriétés

IUPAC Name |

(2R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNDLIKCFHLFKO-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)O)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@H](C(=O)O)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555897 | |

| Record name | 2,6-Dimethyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136771-16-9 | |

| Record name | 2,6-Dimethyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.